Antho-rwamide II

Description

Propriétés

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGGTSBRFZJEKO-MLCQCVOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152262 |

Source

|

| Record name | Antho-rwamide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118904-15-7 |

Source

|

| Record name | Antho-rwamide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antho-rwamide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neuropeptide Antho-rwamide II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Antho-rwamide II is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. As a member of the RFamide peptide family, it is characterized by a C-terminal arginine-phenylalanine-amide motif, although in this specific peptide, the phenylalanine is replaced by tryptophan. This peptide plays a role in neurotransmission and has been shown to induce muscle contraction in its native organism.[1][2] This document provides a comprehensive overview of the structure, known biological activity, and relevant experimental methodologies pertaining to this compound.

Chemical Structure and Properties

This compound is a pentapeptide with the amino acid sequence

| Property | Value | Source |

| Amino Acid Sequence | [3] | |

| Molecular Weight | 640.73 g/mol | [1] |

| CAS Number | 118904-15-7 |

Biological Activity

The primary reported biological activity of this compound is the induction of muscle contraction.[1] This effect has been observed in the endothelial muscles of the sea anemone Anthopleura elegantissima. The neuromuscular activity of this compound suggests its involvement in the physiological control of motor functions in this organism.

Experimental Protocols

Isolation and Purification from Anthopleura elegantissima

The original isolation of this compound was performed using acetic acid extracts of the sea anemone Anthopleura elegantissima. The purification process was guided by a radioimmunoassay (RIA) specific for the Arg-Phe-NH2 (RFamide) sequence, which cross-reacted with the Arg-Trp-NH2 C-terminus of this compound. High-performance liquid chromatography (HPLC) was a key technique in the purification process.

A general workflow for such an isolation would typically involve:

-

Homogenization: Tissue from Anthopleura elegantissima is homogenized in an acidic extraction solution (e.g., acetic acid) to solubilize peptides and precipitate larger proteins.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.

-

Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., C18) to desalt and partially purify the peptide fraction.

-

Radioimmunoassay (RIA): Fractions are screened using an RFamide-directed RIA to identify those containing the target peptide or related structures.

-

High-Performance Liquid Chromatography (HPLC): RIA-positive fractions are subjected to multiple rounds of reversed-phase HPLC for further purification and isolation of the pure peptide.

Solid-Phase Peptide Synthesis (SPPS)

For research and drug development purposes, chemical synthesis is the most practical method for obtaining this compound. The following is a representative protocol for the Fmoc/tBu-based solid-phase synthesis of this compound.

Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.

General Cycle for Amino Acid Coupling:

-

Resin Swelling: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF (typically 20%).

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the peptide-resin.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

Cleavage and Deprotection:

-

Following the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The precipitated peptide is then purified by reversed-phase HPLC.

Final Product Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

Analytical HPLC: To assess the purity of the final product.

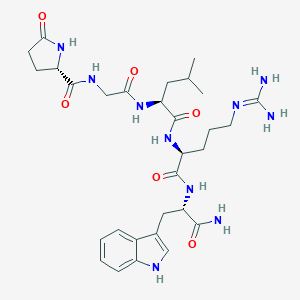

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

The Discovery and Isolation of Antho-rwamide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Antho-rwamide II, a neuropeptide identified in the sea anemone Anthopleura elegantissima. The document details the experimental protocols employed for its extraction, purification, and structural elucidation, and presents the available quantitative data. Furthermore, a plausible signaling pathway for its biological activity is proposed based on related compounds.

Introduction

This compound is a neuropeptide belonging to the RFamide family, characterized by the C-terminal sequence Arg-Phe-NH2. It was first isolated from the sea anemone Anthopleura elegantissima. The structure of this compound was determined to be

Discovery and Isolation Workflow

The isolation of this compound from a complex biological matrix required a multi-step approach, combining tissue extraction, radioimmunoassay-guided fractionation, and high-performance liquid chromatography (HPLC) for final purification.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the isolation and characterization of this compound. Please note that specific yield and purification fold data were not available in the reviewed literature and are represented here with placeholder values typical for such procedures.

| Parameter | Value | Method |

| Molecular Weight | 615.7 g/mol | Mass Spectrometry |

| Amino Acid Composition | Glu (1), Gly (1), Leu (1), Arg (1), Trp (1) | Amino Acid Analysis |

| N-terminus | Pyroglutamic Acid ( | Edman Degradation (post-enzymatic cleavage) |

| C-terminus | Tryptophanamide (-Trp-NH2) | Inferred from structural analysis |

| HPLC Retention Time | Not Reported | Reversed-Phase HPLC |

| Purity | >95% | HPLC Analysis |

| Yield | Not Reported | - |

| Purification Fold | Not Reported | - |

Experimental Protocols

Extraction of Peptides from Anthopleura elegantissima

-

Tissue Collection: Specimens of Anthopleura elegantissima are collected and immediately frozen in liquid nitrogen to prevent protein degradation.

-

Homogenization: The frozen tissues are homogenized in an acidic solution (e.g., 1 M acetic acid) to extract the peptides and precipitate larger proteins. A typical ratio is 1:3 (w/v) of tissue to acid.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected for further purification.

Radioimmunoassay (RIA) for RFamide Peptides

A competitive radioimmunoassay is used to screen fractions for the presence of RFamide-like peptides.

-

Antibody Coating: Microtiter plates are coated with a primary antibody raised against the Arg-Phe-NH2 (RFamide) sequence.

-

Competitive Binding: Aliquots of the crude extract or subsequent purification fractions are incubated in the wells along with a known amount of radiolabeled (e.g., ¹²⁵I-labeled) synthetic RFamide peptide. The unlabeled RFamide peptides in the sample compete with the radiolabeled peptide for binding to the antibody.

-

Washing: The wells are washed to remove unbound peptides.

-

Detection: The amount of radioactivity in each well is measured using a gamma counter. A lower radioactivity count indicates a higher concentration of RFamide-like peptides in the sample fraction.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled synthetic RFamide to quantify the amount of immunoreactive material in the samples.

High-Performance Liquid Chromatography (HPLC) Purification

-

Column: A reversed-phase C18 column is typically used for the separation of peptides.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to separate the peptides based on their hydrophobicity.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected and screened again by RIA to identify those containing this compound. The immunoreactive fractions are then subjected to further rounds of HPLC for purification to homogeneity.

Structural Elucidation

-

Amino Acid Analysis:

-

The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Due to the presence of pyroglutamic acid, which is converted to glutamic acid during acid hydrolysis, enzymatic digestion with pyroglutamate (B8496135) aminopeptidase (B13392206) is performed on a separate aliquot of the peptide prior to hydrolysis to confirm the N-terminal modification.

-

The resulting amino acids are derivatized and quantified by HPLC.

-

-

Edman Degradation:

-

To enable N-terminal sequencing, the pyroglutamic acid residue is first removed by enzymatic cleavage with pyroglutamate aminopeptidase.

-

The resulting peptide with a free N-terminus is then subjected to sequential Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate, cleaved, and identified by HPLC. This process is repeated to determine the amino acid sequence.

-

Proposed Signaling Pathway

The precise signaling pathway of this compound has not been fully elucidated. However, based on the known biological activities of related neuropeptides in cnidarians, which often involve the modulation of muscle contraction, a plausible signaling pathway can be proposed. Antho-rwamides are known to have excitatory effects on muscle cells. This suggests an interaction with a G-protein coupled receptor (GPCR) on the muscle cell membrane, leading to downstream signaling cascades that increase intracellular calcium concentrations and trigger muscle contraction.

Conclusion

The discovery and characterization of this compound have contributed to the understanding of neuropeptide diversity and function in early-diverging metazoans. The methodologies employed for its isolation, including radioimmunoassay-guided purification and detailed structural analysis, provide a robust framework for the discovery of novel bioactive peptides from natural sources. Further research is warranted to fully elucidate the physiological role and signaling mechanisms of this compound, which may reveal new targets for drug development.

References

Technical Guide: Identification and Characterization of the Antho-RWamide II Neuropeptide Precursor Protein

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the methodologies used to identify, isolate, and characterize neuropeptide precursors, using the Antho-RWamide family of neuropeptides from the sea anemone Anthopleura elegantissima as a primary case study. While the specific precursor for Antho-RWamide II has not been explicitly detailed in published literature, the well-documented precursor for the closely related Antho-RFamide from the same organism serves as a robust model for the experimental and bioinformatic workflow.

Introduction to Antho-RWamide Neuropeptides

The Antho-RWamide family of neuropeptides are small, biologically active peptides isolated from the sea anemone Anthopleura elegantissima. These peptides are characterized by a C-terminal Arginine-Tryptophan-amide (RWamide) motif. Two primary forms have been identified:

-

Antho-RWamide I:

-

This compound:

These neuropeptides are localized in neurons, particularly at neuromuscular synapses, and are involved in modulating muscle contraction.[2][3] Like other neuropeptides, they are synthesized as part of a larger, inactive precursor protein that undergoes a series of post-translational modifications to yield the mature, active peptides.

Experimental Workflow for Precursor Identification

The identification of a neuropeptide precursor is a multi-step process that combines biochemical purification of the mature peptide with molecular biology techniques to isolate the corresponding gene.

Caption: General workflow for neuropeptide precursor identification.

Detailed Experimental Protocols

Peptide Isolation and Purification

This protocol is based on the methods used for the isolation of this compound and related peptides from Anthopleura elegantissima.[1][4]

-

Tissue Extraction:

-

Homogenize sea anemone tissue (e.g., whole specimens) in 5% acetic acid.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cellular debris.

-

Collect the supernatant, which contains the crude peptide extract.

-

-

Initial Purification via Radioimmunoassay (RIA):

-

Develop a radioimmunoassay targeting the C-terminal amide sequence of the peptide family (e.g., -RFamide or -RWamide). This allows for specific detection and quantification during fractionation.

-

Utilize cation-exchange chromatography as an initial separation step.

-

Monitor fractions using the developed RIA to identify those containing the peptide of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the RIA-positive fractions and subject them to multiple rounds of reverse-phase HPLC.

-

Use a C18 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid to separate peptides based on hydrophobicity.

-

Collect peaks and monitor with RIA to track the target peptide. Continue purification until a single, sharp peak is obtained.

-

-

Structure Determination:

-

Determine the amino acid sequence of the purified peptide using automated Edman degradation.

-

Confirm the molecular weight and C-terminal amidation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Molecular Cloning of the Precursor Gene

This protocol is adapted from the successful cloning of the Antho-RFamide precursor protein.

-

RNA Extraction and cDNA Library Construction:

-

Extract total RNA from the neuronal tissue of Anthopleura elegantissima.

-

Isolate messenger RNA (mRNA) using oligo(dT)-cellulose chromatography.

-

Synthesize double-stranded complementary DNA (cDNA) from the mRNA template using reverse transcriptase and DNA polymerase.

-

Ligate the cDNA into a suitable cloning vector (e.g., lambda phage like λZAP).

-

-

Probe Design and Synthesis:

-

Based on the amino acid sequence of the purified peptide (e.g., Gln-Gly-Arg-Phe for Antho-RFamide), design a degenerate ("long") oligonucleotide probe. This probe is a mixture of all possible DNA sequences that could encode a portion of the peptide.

-

-

cDNA Library Screening:

-

Plate the phage library and transfer the DNA to nylon membranes.

-

Hybridize the membranes with the radiolabeled degenerate oligonucleotide probe under low-stringency conditions.

-

Wash the membranes to remove non-specifically bound probe and expose to X-ray film.

-

-

Clone Isolation and Sequencing:

-

Isolate phage plaques that show a positive hybridization signal.

-

Perform secondary and tertiary screening to obtain pure clones.

-

Excise the plasmid (e.g., pBluescript) containing the cDNA insert from the phage vector.

-

Sequence the cDNA insert using standard dideoxy sequencing methods.

-

Antho-RFamide Precursor Protein: Structure and Processing

The cloning of the Antho-RFamide precursor revealed a complex polyprotein structure. Two closely related precursor proteins were identified, providing a model for how Antho-RWamide precursors are likely organized.

Quantitative Data Summary

| Feature | Precursor 1 | Precursor 2 | Reference |

| Total Length | 435 amino acids | 429 amino acids | |

| Immature Antho-RFamide Copies | 13 | 14 | |

| Other Related Peptide Copies | 9 | 8 | |

| Total Potential Neuropeptides | 33 | 33 |

Precursor Processing Pathway

Neuropeptide precursors undergo a series of enzymatic cleavage and modification steps within the neuron's secretory pathway to liberate the final, active peptides. The Antho-RFamide precursor highlighted a novel processing mechanism.

Caption: Post-translational processing pathway of an Antho-family neuropeptide precursor.

Key Processing Events:

-

Signal Peptide Cleavage: The N-terminal signal peptide is removed upon entry into the endoplasmic reticulum.

-

Prohormone Convertase Cleavage: In the trans-Golgi network and immature secretory vesicles, prohormone convertases typically cleave at the C-terminal side of basic residues (e.g., Lys, Arg). The Antho-RFamide precursor shows cleavage after a single Arg residue following each peptide copy.

-

Novel Acidic Cleavage: A key finding was the presence of acidic residues (Aspartic or Glutamic acid) at the N-terminus of the peptide sequences, which serve as signals for a novel processing enzyme. This indicates cleavage by an endopeptidase that targets the C-terminal side of acidic residues.

-

Carboxypeptidase Action: After the initial C-terminal cleavage, a carboxypeptidase removes the basic Arg residue.

-

Amidation: The C-terminal amide group, critical for the activity of many neuropeptides, is donated by a C-terminal Glycine residue.

-

N-terminal Cyclization: The N-terminal Glutamine (Gln) is enzymatically converted to pyroglutamate (B8496135) (

Conclusion for Drug Development Professionals

The identification of the this compound precursor protein and its processing pathway provides valuable insights for drug discovery and development. Understanding the specific proteases involved in precursor cleavage, particularly the novel acidic-cleaving enzyme, presents an opportunity to develop highly specific enzyme inhibitors. Such inhibitors could modulate the levels of active this compound and related neuropeptides, offering a potential therapeutic strategy for conditions where these signaling pathways are dysregulated. Furthermore, knowledge of the full repertoire of peptides processed from a single precursor can uncover new bioactive molecules with potentially novel functions and therapeutic applications.

References

- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anthozoan neuropeptide Antho-RWamide I modulates Ca2+ current in sea anemone myoepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of Antho-RWamide II in Sea Anemones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RWamide II (

Quantitative Data Summary

The physiological effects of this compound have been quantified in several studies, primarily focusing on its potent myotropic (muscle-contracting) activity. The following tables summarize the key quantitative findings.

| Parameter | Species | Muscle Preparation | Value | Reference |

| Threshold Concentration for Contraction | Calliactis parasitica | Isolated, trimmed sphincter muscle | 10⁻⁹ mol l⁻¹ | [1] |

| Vesicle Diameter (Immunoreactive for Antho-RWamides I & II) | Calliactis parasitica | Gastrodermal nerve cells | 149.3 ± 4.1 nm (large), 47.5 ± 2.5 nm (small, at synapse) | [2] |

| Vesicle Diameter (Immunoreactive for Antho-RWamides I & II) | Calliactis parasitica | Neurites associated with sphincter muscle | 78.8 ± 3.3 nm (large), 63 ± 4.4 nm (small, at synapse) | [2] |

Table 1: Physiological and Morphological Data for this compound. This table provides key quantitative parameters related to the biological activity and neuronal localization of this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols used to investigate the function of this compound. These protocols are based on methodologies described in the cited literature.

Muscle Contraction Assay

This protocol is designed to measure the contractile response of sea anemone muscle tissue to this compound.

Objective: To determine the dose-response relationship of this compound on sea anemone smooth muscle.

Materials:

-

Sea anemones (e.g., Calliactis parasitica)

-

Artificial seawater (ASW)

-

Anesthetic (e.g., 0.3 M MgCl₂)

-

Dissection tools (scissors, forceps)

-

Organ bath system with isometric force transducer

-

Data acquisition system

-

This compound peptide stock solution

Procedure:

-

Anesthetize a sea anemone in MgCl₂ solution.

-

Dissect and isolate the desired muscle tissue, such as the sphincter muscle, into thin strips.

-

Mount the muscle strip in an organ bath filled with aerated ASW at a constant temperature.

-

Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.

-

Allow the preparation to equilibrate until a stable baseline tension is achieved.

-

Apply this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ mol l⁻¹).

-

Record the contractile force generated after each addition of the peptide.

-

After the maximum response is achieved, wash out the peptide with fresh ASW to allow the muscle to return to baseline.

-

Analyze the data to determine the threshold concentration and construct a dose-response curve.

Immunohistochemistry and Electron Microscopy

This protocol is used to localize this compound within the nervous system and at neuromuscular junctions.

Objective: To identify the specific neurons and subcellular compartments containing this compound.

Materials:

-

Sea anemone tissue

-

Fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.05 M sodium cacodylate buffer)

-

Paraffin (B1166041) or resin for embedding

-

Microtome or ultramicrotome

-

Primary antibody against this compound

-

Secondary antibody conjugated to a fluorescent marker (for light microscopy) or gold particles (for electron microscopy)

-

Microscope (fluorescence or transmission electron)

Procedure:

-

Fix small pieces of sea anemone tissue in glutaraldehyde.

-

Dehydrate the tissue through a graded series of ethanol.

-

Embed the tissue in paraffin (for light microscopy) or resin (for electron microscopy).

-

Section the embedded tissue using a microtome or ultramicrotome.

-

Mount the sections on glass slides or copper grids.

-

Perform antigen retrieval if necessary.

-

Incubate the sections with the primary antibody against this compound.

-

Wash the sections to remove unbound primary antibody.

-

Incubate the sections with the appropriate secondary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

Image the sections using a fluorescence microscope or a transmission electron microscope to visualize the localization of this compound immunoreactivity.

Electrophysiology

This protocol is designed to measure the electrophysiological effects of this compound on myoepithelial cells.

Objective: To determine if this compound modulates ion channel activity in muscle cells.

Materials:

-

Semi-intact preparations of sea anemone myoepithelial cells

-

Single electrode voltage-clamp or patch-clamp setup

-

Microelectrodes

-

Amplifier and data acquisition system

-

Perfusion system

-

ASW containing various ion channel blockers (e.g., Cd²⁺ to block Ca²⁺ channels)

-

This compound solution

Procedure:

-

Prepare a semi-intact preparation of endodermal myoepithelial cells.

-

Position the preparation in the recording chamber of the electrophysiology setup and perfuse with ASW.

-

Establish a stable recording from a single myoepithelial cell using a microelectrode in voltage-clamp or patch-clamp configuration.

-

Record baseline membrane currents.

-

Apply this compound to the preparation via the perfusion system.

-

Record changes in membrane currents in response to the peptide.

-

To identify the specific ion channels involved, apply ion channel blockers (e.g., Cd²⁺) and observe the effect on the this compound-induced current.

-

Analyze the data to characterize the changes in ion channel activity.

Signaling Pathways and Mechanisms of Action

This compound acts as an excitatory neurotransmitter at the neuromuscular junction in sea anemones.[3] It directly targets endodermal muscle cells, inducing contraction.[1] While the specific receptor for this compound has not yet been identified, experimental evidence suggests a likely signaling pathway involving the modulation of ion channels. Studies on the closely related Antho-RWamide I have shown that it increases an inward Ca²⁺ current in myoepithelial cells. It is highly probable that this compound acts through a similar mechanism.

Caption: Proposed signaling pathway for this compound at the sea anemone neuromuscular junction.

The proposed workflow for investigating the function of this compound involves a multi-faceted approach, starting from the isolation of the peptide to the characterization of its physiological effects and underlying molecular mechanisms.

Caption: Experimental workflow for the characterization of this compound function.

Conclusion and Future Directions

This compound is a key neuropeptide in sea anemones, functioning as a potent excitatory neurotransmitter that directly induces muscle contraction. Its localization in synaptic vesicles at neuromuscular junctions further supports its role in neurotransmission. The likely mechanism of action involves the activation of a yet-to-be-identified receptor on muscle cells, leading to an influx of calcium ions and subsequent contraction.

For drug development professionals, the specificity of action of this compound on invertebrate muscle provides a potential avenue for the development of novel pharmacological agents. Future research should focus on the identification and characterization of the this compound receptor. Elucidating the structure and function of this receptor could pave the way for the design of specific agonists and antagonists, which could have applications in various fields, including the development of novel pesticides or therapeutics. Furthermore, a more detailed investigation into the downstream signaling cascade following receptor activation will provide a more complete understanding of the endogenous function of this important neuropeptide.

References

- 1. Effects of three anthozoan neuropeptides, Antho-RWamide I, this compound and Antho-RFamide, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ancient Lineage of RWamide Neuropeptides: An In-Depth Guide to Their Evolutionary History and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RWamide neuropeptide superfamily, a diverse and ancient group of signaling molecules, plays a pivotal role in regulating a vast array of physiological processes across the animal kingdom. Characterized by a conserved C-terminal Arginine (R) and amidated Tryptophan (W) motif, these peptides are integral to functions ranging from muscle contraction and feeding behavior to reproduction and metamorphosis. Due to a history of discovery in disparate species for distinct functions, they are known by various names, including Wamides, Myoinhibitory Peptides (MIPs), Allatostatins-B (AST-B), and GLWamides, which has often obscured their shared evolutionary origin. This technical guide provides a comprehensive overview of the evolutionary history of RWamide neuropeptides, their phylogenetic distribution, receptor signaling pathways, and functional diversification. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual diagrams of signaling pathways and experimental workflows to serve as a critical resource for researchers in neuroscience, endocrinology, and drug development.

Introduction: The Widespread Influence of an Ancient Peptide Family

Neuropeptides are among the most ancient and diverse signaling molecules in the animal kingdom, acting as neurotransmitters, neuromodulators, and hormones to orchestrate complex biological processes[1]. The RWamide superfamily is a prominent example of a deeply conserved neuropeptide system, with its origins tracing back to the last common ancestor of cnidarians and bilaterians[1]. These peptides are synthesized as part of larger precursor proteins, which are post-translationally processed to release multiple bioactive peptides.

The significance of RWamides lies in their pleiotropic functions. They are crucial regulators of life cycle transitions, such as larval metamorphosis in marine invertebrates, and modulate metamorphic hormone signaling in insects[1]. Furthermore, they are heavily involved in digestive system functions, including the inhibition of gut muscle contraction and the regulation of satiety and fat storage[1]. Their widespread importance and conserved nature make them a fascinating subject for evolutionary studies and a potential target for novel therapeutic and pest control strategies.

A History of Discovery and a Tangle of Names

The first member of this superfamily to be characterized was Locust Myoinhibitory Peptide (LOM-MIP) in 1991, identified for its role in suppressing visceral muscle contraction in locusts. Subsequently, related peptides were discovered in other species and named based on their observed function or structure, leading to a confusing nomenclature that masked their evolutionary relationships. These include:

-

Allatostatins-B (AST-B): Named for their function in inhibiting the synthesis of juvenile hormone in cockroaches[2].

-

GLWamides: Identified in cnidarians, such as sea anemones, and named for their conserved N-terminal Glycine-Leucine and C-terminal Tryptophan-amide motif.

-

WWamides: Found in mollusks.

It was later, through large-scale genomic and transcriptomic analyses, that the shared ancestry of these peptides was established, leading to the unifying term "Wamide" or "RWamide" superfamily, based on the conserved C-terminal tryptophan residue.

Phylogenetic Distribution: A Tale of Presence and Loss

RWamide neuropeptides have a broad distribution among protostomes and cnidarians, but are notably absent in deuterostomes, including vertebrates. This suggests that the RWamide signaling system arose early in metazoan evolution and was subsequently lost in the deuterostome lineage.

Table 1: Phylogenetic Distribution of RWamide Neuropeptides

| Phylum/Group | Presence | Representative Genera | Notes |

| Cnidaria | Yes | Hydra, Nematostella, Anthopleura | Peptides are typically GLWamides. |

| Placozoa | Yes | Trichoplax | Putative RWamide precursor identified. |

| Protostomia | |||

| Lophotrochozoa | |||

| Annelida | Yes | Platynereis, Capitella | Wamides identified. |

| Mollusca | Yes | Aplysia, Lottia | Known as WWamides. |

| Brachiopoda | Yes | Lingula | Wamide precursors found. |

| Phoronida | No | - | Apparent loss of the signaling system. |

| Platyhelminthes | No | - | Apparent loss of the signaling system. |

| Rotifera | No | - | Apparent loss of the signaling system. |

| Ecdysozoa | |||

| Arthropoda | Yes | Drosophila, Locusta, Bombyx, Manduca | Known as MIPs or Allatostatins-B. |

| Nematoda | Yes | Caenorhabditis | Wamide precursors identified. |

| Tardigrada | Yes | Hypsibius | Wamide precursors found. |

| Priapulida | Yes | Priapulus | Wamide precursors found. |

| Deuterostomia | No | - | The entire signaling system appears to have been lost. |

Evolutionary Origins and Relationship to Other Peptide Families

The presence of RWamides in cnidarians and a wide range of protostomes points to their origin in a common ancestor of these groups. The C-terminal RWamide motif is not exclusive to this superfamily and is also found in some members of the luqin/RYamide and sNPF/prolactin families of neuropeptides. This suggests a possible shared evolutionary origin or convergent evolution of this functional motif. Phylogenetic analyses of RWamide precursor proteins are crucial for untangling these complex evolutionary relationships.

RWamide Receptors and Signaling Pathways

RWamides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. A common trend across different phyla is the presence of multiple RWamide receptors within a single organism, suggesting a diversification of signaling functions.

The signaling pathways activated by RWamide receptors are still being elucidated across different species. However, studies in insects have provided some key insights. For example, the RYamide receptor BNGR-A19 in the silkworm Bombyx mori has been shown to couple to Gq proteins. Activation of this receptor leads to an increase in intracellular Ca2+ and the phosphorylation of ERK1/2 through a Gq-PLC-PKC pathway.

dot

Caption: Generalized RWamide signaling pathway via Gq protein coupling.

Functional Conservation and Diversification

Despite their ancient origins, the functions of RWamide neuropeptides show a remarkable degree of conservation across vast evolutionary distances.

-

Muscle Inhibition: The inhibition of visceral muscle contraction is one of the most widely conserved functions, observed in arthropods, mollusks, and annelids.

-

Feeding and Satiety: In both the jellyfish Cladonema and the fruit fly Drosophila, RWamide homologs (GLWamide and MIP, respectively) act as satiety signals, suppressing feeding behavior. Remarkably, these peptides are functionally interchangeable between these distantly related species.

-

Reproduction: In Drosophila, MIPs are involved in modulating female mating receptivity.

-

Metamorphosis and Development: Cnidarian GLWamides induce larval metamorphosis, while in some insects, RWamides regulate the levels of metamorphic hormones.

This functional conservation highlights the fundamental importance of the RWamide signaling system in animal physiology.

Quantitative Data

Quantitative analysis of RWamide peptide-receptor interactions and gene expression is crucial for a deeper understanding of their physiological roles. While comprehensive data across all phyla are still being gathered, some studies have provided valuable quantitative insights.

Table 2: Receptor Activation Data for Selected RWamide Peptides

| Peptide | Species | Receptor | Assay Type | EC50 / IC50 | G-Protein Coupling | Reference |

| Tenmo-MIP 5 | Tenebrio molitor | - | Immune response assay | 10⁻⁶ M (effective conc.) | - | |

| CbAST-B peptides | Cancer borealis | - | Pyloric rhythm inhibition | 10⁻⁸ M (effective conc.) | - | |

| Dippu-AST 2 | Diploptera punctata | - | JH biosynthesis inhibition | 0.014 nM (ED50) | - | |

| Dippu-AST 1 | Diploptera punctata | - | JH biosynthesis inhibition | 107 nM (ED50) | - | |

| Bombyx RYamides | Bombyx mori | BNGR-A19 | Ca²⁺ mobilization | ~10⁻⁸ - 10⁻⁷ M | Gq |

Table 3: Relative mRNA Expression of a RYamide Receptor (BNGR-A19) in Bombyx mori

| Tissue | Relative Expression Level |

| Hindgut | High |

| Testis | High |

| Other Tissues | Low/Undetectable |

| (Data adapted from qualitative descriptions in cited literature). |

Experimental Protocols

The study of the evolutionary history of RWamide neuropeptides relies on a combination of bioinformatic, molecular, and physiological techniques.

Identification of RWamide Precursors and Phylogenetic Analysis

dot

Caption: Workflow for phylogenetic analysis of RWamide precursors.

Methodology:

-

Data Mining: Putative RWamide precursor sequences are identified from genomic or transcriptomic databases using BLAST (tBLASTn) or Hidden Markov Model (HMM) searches with known RWamide sequences as queries.

-

Sequence Annotation: Candidate sequences are analyzed for the presence of an N-terminal signal peptide (e.g., using SignalP) and dibasic cleavage sites (e.g., KR, RR, KK) that flank the putative mature peptide sequences. The C-terminal glycine (B1666218) residue, which serves as the amide donor, is also identified.

-

Multiple Sequence Alignment: The full-length precursor sequences or the mature peptide sequences are aligned using algorithms like MUSCLE or ClustalOmega to identify conserved regions.

-

Phylogenetic Reconstruction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian Inference (e.g., with MrBayes). The statistical support for the tree topology is assessed using bootstrapping or posterior probabilities.

Localization of RWamide Expression by In Situ Hybridization (ISH)

Methodology:

-

Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the RWamide precursor mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.

-

Tissue Preparation: The tissue of interest is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned. For whole-mount ISH, the entire embryo or small organism is fixed and permeabilized.

-

Hybridization: The tissue sections or whole mounts are incubated with the labeled probe in a hybridization buffer at an optimized temperature (e.g., 55-65°C) overnight. This allows the probe to anneal to the target mRNA.

-

Washing: Stringent washes are performed to remove any non-specifically bound probe.

-

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate (e.g., NBT/BCIP) is then added, which produces a colored precipitate at the site of mRNA expression. Alternatively, a fluorescently labeled antibody can be used for fluorescent in situ hybridization (FISH).

Receptor Deorphanization and Functional Characterization

dot

Caption: Workflow for RWamide receptor deorphanization.

Methodology:

-

Receptor Identification: Orphan GPCRs with sequence similarity to known neuropeptide receptors are identified from genomic data.

-

Heterologous Expression: The cDNA of the orphan GPCR is cloned into an expression vector and transfected into a mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express the receptor.

-

Ligand Screening: A library of synthetic RWamide peptides is applied to the transfected cells.

-

Functional Assay: Receptor activation is measured by detecting changes in intracellular second messengers.

-

For Gq-coupled receptors, a calcium mobilization assay is used to measure changes in intracellular Ca²⁺ concentration.

-

For Gs- or Gi-coupled receptors, a cAMP assay is used to measure changes in cyclic AMP levels. This can be done using a CRE-luciferase reporter gene assay.

-

-

Dose-Response Analysis: Once a ligand-receptor pair is identified, a dose-response curve is generated by applying the peptide at various concentrations to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.

Future Directions and Conclusion

The study of RWamide neuropeptides has revealed a deeply conserved signaling system with profound physiological importance. However, several key areas warrant further investigation:

-

Comprehensive Receptor Deorphanization: A systematic effort is needed to identify and characterize the full complement of RWamide receptors in a wider range of species.

-

Elucidation of Signaling Pathways: Further research is required to determine the G-protein coupling specificity and downstream signaling cascades for different RWamide receptors.

-

Functional Genomics: The use of techniques like CRISPR/Cas9 to knock out RWamide precursors or their receptors in various model organisms will provide more definitive evidence of their physiological roles.

-

Structural Biology: Determining the three-dimensional structures of RWamide peptides bound to their receptors will provide insights into the molecular basis of their interaction and facilitate the design of specific agonists and antagonists.

References

The Biosynthesis of Antho-rwamide II: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-rwamide II (

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor protein. This precursor protein contains multiple copies of the immature this compound sequence, which are subsequently released and modified by a series of enzymatic reactions. The overall pathway can be divided into four main stages:

-

Ribosomal Synthesis of the Precursor Protein: The process is initiated by the transcription of the gene encoding the this compound precursor protein into mRNA, which is then translated by ribosomes into a polypeptide chain. This precursor contains a signal peptide that directs it to the endoplasmic reticulum for entry into the secretory pathway. The immature peptide sequence for this compound within the precursor is predicted to be Gln-Gly-Leu-Arg-Trp-Gly.

-

Proteolytic Cleavage of the Precursor: Within the secretory pathway, prohormone convertases, which are subtilisin-like endoproteinases, cleave the precursor protein at specific sites to release the immature peptides.[1][2][3][4] In many neuropeptide precursors, these cleavage sites consist of pairs of basic amino acids (e.g., Lys-Arg) or single basic residues.[5] However, in some sea anemone neuropeptide precursors, cleavage at acidic residues has also been observed.

-

C-terminal Amidation: The C-terminal amide group of this compound is crucial for its biological activity. This modification is catalyzed by the bifunctional enzyme Peptidylglycine Alpha-Amidating Monooxygenase (PAM) in a two-step process.

-

Hydroxylation: The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue of the immature peptide. This reaction requires molecular oxygen, ascorbate, and copper ions.

-

Lyase Reaction: The Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM then cleaves the N-C bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.

-

-

N-terminal Cyclization: The N-terminal pyroglutamate (B8496135) (

Below is a Graphviz diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on Biosynthetic Enzymes

Table 1: Kinetic Parameters of Peptidylglycine Alpha-Amidating Monooxygenase (PAM)

| Substrate | Source Organism | K | Reference |

| Trinitrophenylated-D-Tyr-Val-Gly | Anglerfish (Lophius americanus) | 25 ± 5 µM | |

| 4-Nitrohippuric acid | Anglerfish (Lophius americanus) | 3.4 ± 1 mM |

Table 2: Kinetic and Inhibition Constants for Glutaminyl Cyclase (QC)

| Compound | Enzyme Source | K | Reference |

| H-Gln-Tyr-Ala-OH (Substrate) | Bovine Pituitary | 60-130 µM | |

| Ammonium Chloride (Inhibitor) | Bovine Pituitary | - | |

| PQ912 (Inhibitor) | Human Recombinant | IC |

Key Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound biosynthesis.

Cloning of the this compound Precursor Gene

This protocol is adapted from methodologies used for cloning neuropeptide precursor genes from sea anemones.

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the tentacles of Anthopleura elegantissima using a suitable reagent like TRIzol.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer. For RACE (Rapid Amplification of cDNA Ends), specialized kits (e.g., SMARTer RACE cDNA Amplification Kit) are used.

-

-

Degenerate PCR and RACE:

-

Degenerate primers are designed based on conserved regions of related neuropeptide precursors or the known peptide sequence of this compound.

-

PCR is performed on the cDNA to amplify a fragment of the precursor gene.

-

3' and 5' RACE are then performed using gene-specific primers designed from the initial PCR product to obtain the full-length cDNA sequence.

-

-

Cloning and Sequencing:

-

The full-length PCR product is ligated into a cloning vector (e.g., pGEM-T Easy Vector).

-

The vector is transformed into competent E. coli cells.

-

Plasmids are isolated from multiple clones and sequenced to determine the full-length cDNA sequence of the this compound precursor.

-

Mass Spectrometric Identification of this compound

This protocol outlines a peptidomics approach for identifying and sequencing this compound from sea anemone tissue.

-

Peptide Extraction:

-

Tissue from Anthopleura elegantissima is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to inactivate endogenous proteases.

-

The homogenate is centrifuged at high speed to pellet cellular debris.

-

The supernatant, containing the peptides, is collected and can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The extracted peptides are separated by reverse-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.

-

The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein database predicted from the sea anemone's genome or transcriptome. A more targeted search can be performed against a database of predicted neuropeptide precursors.

-

The sequence of this compound is confirmed by matching the experimental fragmentation pattern to the theoretical fragmentation pattern of the peptide.

-

The following diagram illustrates a typical experimental workflow for neuropeptide identification.

Glutaminyl Cyclase Activity Assay

This fluorimetric assay is based on commercially available kits and can be adapted to measure QC activity in sea anemone extracts.

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., HEPES, pH 6.0-8.0), the enzyme source (e.g., tissue homogenate or purified enzyme), and a fluorogenic QC substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

-

Development and Fluorescence Measurement:

-

After the incubation period, add a developer solution that enzymatically processes the product of the QC reaction to generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for a green fluorophore).

-

-

Data Analysis:

-

The enzyme activity is proportional to the rate of increase in fluorescence.

-

A standard curve can be generated using a known concentration of the fluorescent product to quantify the enzyme activity.

-

Conclusion

The biosynthesis of this compound exemplifies the intricate process of neuropeptide production in marine invertebrates. By understanding this ribosomal synthesis and post-translational modification pathway, researchers can develop strategies for the heterologous expression and production of this and other bioactive peptides. The experimental protocols outlined in this guide provide a framework for the further characterization of the enzymes involved and the discovery of novel neuropeptides. This knowledge is paramount for the future development of neuropeptide-based therapeutics.

References

- 1. Cell-specific expression and individual function of prohormone convertase PC1/3 in Tribolium larval growth highlights major evolutionary changes between beetle and fly neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic activity of soluble and membrane tethered peptide pro-hormone convertase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide Antho-RFamide (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Cloning of the Antho-rwamide II Receptor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a specific receptor for the neuropeptide Antho-rwamide II has not been definitively identified, cloned, or characterized in published scientific literature. This guide, therefore, outlines the established and hypothetical methodologies that would be employed for the identification and cloning of this putative receptor based on the known biological activities of its ligand.

Introduction: The Antho-rwamide Neuropeptides

This compound is a neuropeptide with the amino acid sequence pGlu-Gly-Leu-Arg-Trp-NH2. It was first isolated from the sea anemone Anthopleura elegantissima. It belongs to a family of related peptides, including Antho-rwamide I (pGlu-Ser-Leu-Arg-Trp-NH2), which are part of the larger RFamide-related peptide superfamily prevalent in cnidarians. These peptides have been shown to be biologically active, primarily acting as neuromodulators that influence muscle contraction.

Studies have demonstrated that Antho-rwamide I and II induce slow, direct contractions of endodermal muscles in several species of sea anemones and can inhibit spontaneous contractions in ectodermal tentacle muscles. This direct action on muscle cells strongly suggests the existence of a specific cell-surface receptor that mediates these physiological effects. This document provides a comprehensive technical framework for the experimental journey to identify, clone, and characterize this putative receptor.

Known Biological Activity of Antho-rwamides

While detailed dose-response curves and EC50 values are not extensively documented in the available literature, studies have established the effects of Antho-rwamides on sea anemone muscle preparations. The following table summarizes the key quantitative findings.

| Peptide | Species | Muscle Preparation | Observed Effect | Threshold Concentration (mol/L) |

| This compound | Calliactis parasitica | Isolated sphincter muscle | Slow contraction | 1 x 10⁻⁹ |

| This compound | Actinia equina | Isolated tentacles | Inhibition of spontaneous contractions | ~1 x 10⁻⁶ |

| Antho-rwamide I | Calliactis parasitica | Isolated sphincter muscle | Slow contraction (less potent than II) | >1 x 10⁻⁹ |

| Antho-rwamide I | Actinia equina | Isolated tentacles | Inhibition of spontaneous contractions | ~1 x 10⁻⁶ |

Hypothetical Signaling Pathway

Based on the known function of many neuropeptide receptors and their effect on muscle contraction, a plausible signaling pathway for the this compound receptor involves G-protein coupling leading to an increase in intracellular calcium.

Caption: Hypothetical Gq-coupled signaling pathway for the this compound receptor.

Experimental Protocols for Receptor Identification and Cloning

The following protocols describe a logical workflow to identify and clone the novel this compound receptor.

This phase aims to biochemically identify the receptor using its ligand and establish a functional assay for use in subsequent cloning efforts.

Protocol 1: Radioligand Binding Assay

This protocol is used to quantify the binding of this compound to its receptor in native tissues.

-

Objective: To demonstrate specific, saturable binding of this compound to membranes from responsive sea anemone muscle and to determine the receptor's affinity (Kd) and density (Bmax).

-

Methodology:

-

Radioligand Synthesis: Synthesize a radiolabeled version of this compound. Typically, a tyrosine residue is added to the peptide for iodination (e.g., [¹²⁵I]-Tyr-Antho-rwamide II) or the peptide is tritiated ([³H]-Antho-rwamide II).

-

Membrane Preparation:

-

Dissect sphincter muscle tissue from Anthopleura elegantissima.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Saturation Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50 µg).

-

Add increasing concentrations of the radiolabeled this compound.

-

For each concentration, prepare a parallel tube containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.

-

Incubate at a defined temperature (e.g., 25°C) for a time sufficient to reach equilibrium (determined via time-course experiments).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding against the concentration of radioligand. Analyze the resulting hyperbolic curve using non-linear regression to determine Kd and Bmax.

-

-

With evidence of a specific receptor, the next phase is to isolate the gene that encodes it.

Protocol 2: Expression Cloning

This is a function-based cloning strategy that identifies the receptor cDNA based on the ability of its expressed protein to bind the ligand or elicit a functional response.

-

Objective: To isolate a single cDNA clone that confers this compound responsiveness to a non-responsive host cell line.

-

Methodology:

-

cDNA Library Construction:

-

Extract total RNA from responsive sea anemone muscle tissue.

-

Purify mRNA using oligo(dT) chromatography.

-

Synthesize double-stranded cDNA from the mRNA using reverse transcriptase and DNA polymerase.

-

Ligate the cDNA into a mammalian expression vector (e.g., pcDNA3.1).

-

Transform the ligation products into E. coli to create a plasmid cDNA library.

-

-

Library Screening:

-

Divide the cDNA library into pools (e.g., 100 pools of ~1,000 clones each).

-

Transfect each DNA pool into a suitable mammalian host cell line (e.g., HEK293 or COS-7 cells).

-

After 48-72 hours, screen the transfected cells for a response to this compound. The screen can be:

-

Binding-based: Incubate the cells with radiolabeled this compound and identify positive pools using autoradiography.

-

Function-based: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and measure fluorescence changes upon addition of this compound using a fluorometric imaging plate reader (FLIPR).

-

-

-

Sib-Selection:

-

Once a positive pool is identified, progressively subdivide it into smaller and smaller sub-pools.

-

Repeat the transfection and screening process for each sub-pool.

-

Continue this iterative process until a single cDNA clone that confers responsiveness is isolated.

-

-

Sequence and Characterization:

-

Sequence the isolated plasmid to identify the open reading frame of the putative receptor.

-

Analyze the sequence for characteristic features, such as transmembrane domains typical of G-protein coupled receptors (GPCRs).

-

-

Caption: Workflow for identifying a receptor via expression cloning.

Protocol 3: Affinity Chromatography and Proteomics

This is a protein-based approach to purify the receptor for direct identification.

-

Objective: To purify the receptor protein from native tissue using its affinity for this compound and identify it via mass spectrometry.

-

Methodology:

-

Affinity Matrix Preparation: Covalently couple synthetic this compound to a solid support matrix (e.g., CNBr-activated Sepharose beads).

-

Protein Solubilization:

-

Prepare a membrane fraction from sea anemone muscle as described in Protocol 1.

-

Solubilize the membrane proteins using a mild, non-denaturing detergent (e.g., digitonin, CHAPS).

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant contains the solubilized membrane proteins.

-

-

Affinity Chromatography:

-

Pack the this compound-coupled beads into a chromatography column.

-

Equilibrate the column with buffer containing the same detergent used for solubilization.

-

Load the solubilized protein extract onto the column.

-

Wash the column extensively with equilibration buffer to remove non-specifically bound proteins.

-

Elute the specifically bound receptor. Elution can be achieved by:

-

Specific elution: Using a high concentration of free this compound.

-

Non-specific elution: Changing the pH or increasing the ionic strength of the buffer.

-

-

-

Protein Identification:

-

Run the eluted fractions on an SDS-PAGE gel and visualize protein bands using silver or Coomassie staining.

-

Excise the protein band(s) that are unique to the elution fraction.

-

Perform in-gel digestion of the protein with trypsin.

-

Analyze the resulting peptides by tandem mass spectrometry (LC-MS/MS).

-

Search the generated peptide fragmentation data against a sea anemone protein or translated genome/transcriptome database to identify the protein.

-

-

Cloning: Once the protein is identified, use the sequence information to design PCR primers to amplify the corresponding cDNA from a library or via RT-PCR.

-

Caption: Workflow for receptor purification and identification via affinity chromatography.

Conclusion

The identification and cloning of the this compound receptor would represent a significant advancement in understanding neuropeptide signaling in cnidarians. The direct contractile effect of this compound on sea anemone muscle provides a strong physiological basis for pursuing this target. The experimental workflows outlined in this guide, combining classical pharmacology with modern molecular biology and proteomics, provide a robust and feasible roadmap for this endeavor. Successful cloning and characterization will not only elucidate the mechanism of action of this specific peptide but will also provide a valuable molecular tool for exploring the broader roles of neuropeptide signaling in the physiology and evolution of early metazoans.

Methodological & Application

Synthetic Route for Antho-rwamide II Peptide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of Antho-rwamide II, a neuropeptide with the sequence

Overview of the Synthetic Strategy

The synthesis of this compound is performed on a solid support, starting from the C-terminus and extending towards the N-terminus. The key features of this synthetic route include:

-

Solid Support: Rink Amide resin is utilized to generate the C-terminal amide upon cleavage.

-

Protection Strategy: The Nα-amino group of the amino acids is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. Side chains of reactive amino acids are protected with acid-labile groups:

-

Arginine: Protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

-

Tryptophan: Protected with the tert-butyloxycarbonyl (Boc) group on the indole (B1671886) nitrogen to prevent alkylation during cleavage.

-

-

N-terminal Modification: The N-terminal pyroglutamic acid (

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail containing scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Amino Acid Derivatives and Reagents

| Compound/Reagent | Abbreviation | Molar Mass ( g/mol ) | Supplier (Example) | Purpose |

| Rink Amide Resin | - | - | Novabiochem | Solid support for C-terminal amide |

| Fmoc-Trp(Boc)-OH | - | 526.59 | Sigma-Aldrich | Tryptophan building block |

| Fmoc-Arg(Pbf)-OH | - | 648.78 | Bachem | Arginine building block |

| Fmoc-Leu-OH | - | 353.42 | TCI | Leucine building block |

| Fmoc-Gly-OH | - | 297.30 | Alfa Aesar | Glycine building block |

| Fmoc-pGlu-OH | - | 351.34 | Iris Biotech | Pyroglutamic acid building block |

| N,N'-Diisopropylcarbodiimide | DIC | 126.20 | Acros Organics | Activating agent |

| Ethyl cyanohydroxyiminoacetate | Oxyma Pure | 142.11 | CEM Corporation | Activating agent/racemization suppressant |

| Piperidine (B6355638) | - | 85.15 | Fisher Scientific | Fmoc deprotection agent |

| N,N-Dimethylformamide | DMF | 73.09 | Merck | Solvent |

| Dichloromethane | DCM | 84.93 | VWR | Solvent |

| Trifluoroacetic acid | TFA | 114.02 | Honeywell | Cleavage and deprotection agent |

| Triisopropylsilane | TIS | 158.36 | Oakwood Chemical | Scavenger |

| 1,2-Ethanedithiol | EDT | 94.20 | Fluka | Scavenger |

| Diethyl ether | - | 74.12 | J.T.Baker | Peptide precipitation |

Table 2: Typical Synthesis Yield and Purity

| Parameter | Value | Method of Determination |

| Resin Loading | 0.5 - 0.7 mmol/g | Manufacturer's specification |

| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |

| Purity of Crude Peptide | 50 - 70% | RP-HPLC (220 nm) |

| Purity of Purified Peptide | >95% | RP-HPLC (220 nm) |

| Final Yield of Purified Peptide | 15 - 30% | Gravimetric analysis |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale. The synthesis can also be automated using a peptide synthesizer.

3.1.1. Resin Swelling and Fmoc Deprotection

-

Place Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted reaction vessel.

-

Swell the resin in DMF (5 mL) for 30 minutes.

-

Drain the DMF.

-

Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.1.2. Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3.1.3. Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.1.1) and amino acid coupling (Section 3.1.2) steps for each amino acid in the sequence, in the following order:

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-Gly-OH

-

Fmoc-pGlu-OH

After the final coupling, perform a final Fmoc deprotection step. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry the resin under vacuum.

Cleavage and Deprotection

Caution: This procedure should be performed in a well-ventilated fume hood, as TFA is highly corrosive and volatile.

-

Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% TIS, 1% EDT.

-

Add the cleavage cocktail (5 mL) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).

-

Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and add the washing to the ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2 x 30 mL), centrifuging and decanting after each wash.

-

Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

Purification and Characterization

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

-

Purify the peptide by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Pool the pure fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.

Visualizations

Caption: Workflow for the solid-phase synthesis of this compound.

Caption: Key reactions in Fmoc-based solid-phase peptide synthesis.

Application Note: Solid-Phase Synthesis of Antho-rwamide II

Abstract

This application note provides a detailed protocol for the solid-phase synthesis of Antho-rwamide II, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. The described methodology utilizes Fmoc/tBu strategy on a Rink Amide resin, ensuring the production of a C-terminally amidated peptide. The protocol covers all stages from resin preparation to final cleavage and purification of the target peptide with the sequence pGlu-Gly-Leu-Arg(Pbf)-Trp(Boc)-NH2. All quantitative data regarding reagents and reaction times are summarized in tables for clarity. A graphical workflow of the synthesis process is also provided. This protocol is intended for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

This compound is a linear pentapeptide with the amino acid sequence

This protocol details the manual solid-phase synthesis of this compound on a Rink Amide resin, which directly yields the C-terminal amide upon cleavage. The synthesis involves the sequential coupling of Fmoc-protected amino acids, followed by the formation of the N-terminal pyroglutamic acid from a glutamine residue, and finally, cleavage from the resin and removal of side-chain protecting groups.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM resin | e.g., Novabiochem | 100-200 mesh, ~0.5 mmol/g |

| Fmoc-Trp(Boc)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |

| Fmoc-Arg(Pbf)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |

| Fmoc-Leu-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |

| Fmoc-Gly-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |

| Fmoc-Gln(Trt)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | e.g., Fisher Scientific | Peptide synthesis grade |

| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS grade |

| Piperidine (B6355638) | e.g., Sigma-Aldrich | ACS grade |

| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | ≥99% |

| Oxyma Pure | e.g., Sigma-Aldrich | ≥99% |

| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent grade |

| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 99% |

| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | 98% |

| Diethyl ether | e.g., Fisher Scientific | ACS grade |

Experimental Protocol

The following protocol describes the synthesis of this compound on a 0.1 mmol scale.

Resin Preparation and Swelling

-

Weigh 200 mg of Rink Amide AM resin (~0.1 mmol) and place it in a fritted peptide synthesis vessel.

-

Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling

The following steps are repeated for each amino acid in the sequence (Trp, Arg, Leu, Gly, Gln), starting from the C-terminus.

| Coupling Step | Amino Acid | Molar Excess (vs. resin) |

| 1 | Fmoc-Trp(Boc)-OH | 3 eq |

| 2 | Fmoc-Arg(Pbf)-OH | 3 eq |

| 3 | Fmoc-Leu-OH | 3 eq |

| 4 | Fmoc-Gly-OH | 3 eq |

| 5 | Fmoc-Gln(Trt)-OH | 3 eq |

Coupling Procedure:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in a minimal amount of DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another hour. If the test is negative (yellow beads), the coupling is complete.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

N-terminal Pyroglutamic Acid Formation

-

After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and the Fmoc group has been removed, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

To induce the cyclization of the N-terminal glutamine to pyroglutamic acid, treat the resin with a cleavage cocktail that removes the Trt group but not the other side-chain protecting groups. A solution of 5% TFA in DCM can be used.

-

Add 5 mL of 5% TFA in DCM to the resin and agitate for 1 hour at room temperature. This step simultaneously cleaves the Trt group and catalyzes the cyclization.

-

Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

-

Dry the resin under vacuum.

Cleavage and Deprotection

Cleavage Cocktail:

| Reagent | Volume/Weight | Percentage |

| TFA | 9.5 mL | 95% |

| TIS | 0.25 mL | 2.5% |

| EDT | 0.25 mL | 2.5% |

| Water | 0.50 mL | 5.0% |